Oxybutynin N-oxide

Übersicht

Beschreibung

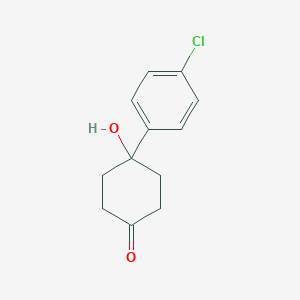

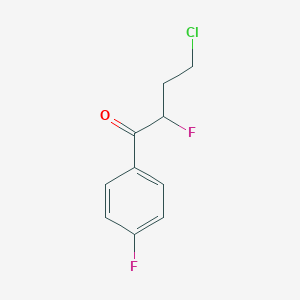

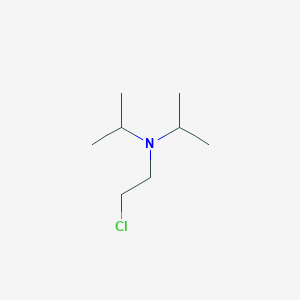

Oxybutynin N-oxide is an impurity of Oxybutynin, a prescription drug used to reduce muscle spasms of the bladder and urinary tract . It has a molecular formula of C22H31NO4 and a molecular weight of 373.5 .

Synthesis Analysis

The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The metabolism of Oxybutynin involves N-oxidation of the propargylamine moiety and rearrangement to enaminoketone .Molecular Structure Analysis

The molecular structure of Oxybutynin N-oxide consists of 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . It has a polar surface area of 64 Ų .Chemical Reactions Analysis

Oxybutynin N-oxide is a product of the reaction between tertiary amines and hydrogen peroxide . Secondary amines are the most likely amines to react and form nitrosamines .Physical And Chemical Properties Analysis

Oxybutynin N-oxide has a molecular formula of C22H31NO4 and a molecular weight of 373.5 . It has a polar surface area of 64 Ų . The ACD/LogP value is 2.55, and the ACD/LogD values are 2.41 at pH 5.5 and 2.45 at pH 7.4 .Wissenschaftliche Forschungsanwendungen

Enhanced Transdermal Permeation : Oxybutynin, particularly in its nanosuspension gel form, significantly enhances transdermal permeation. This improves bioavailability and reduces adverse effects in treating overactive bladder syndrome (Sheng et al., 2022).

Treatment of Bladder Dysfunction : Oxybutynin chloride has been found highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

Metabolism and Pharmacokinetics : Oxybutynin N-oxide is identified as a major primary oxidation product in rat liver microsomes. Its formation can be analyzed using gas chromatography and mass spectrometry (Lindeke et al., 1981).

Muscarinic Receptor Profiling : Oxybutynin and its metabolite desethyloxybutynin have shown potent displacement of muscarinic receptor binding at m1, m3, and m4 receptors, which suggests potential cholinergic side effects (Reitz et al., 2007).

Bladder Function Protection : Oxybutynin has been shown to have a protective effect on bladder function and structure, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).

Overactive Bladder Treatment : Oral oxybutynin is effective in controlling overactive bladder and increasing bladder capacity with few side effects (Andersson & Chapple, 2001).

Hyperhidrosis Treatment : Oxybutynin is effective in treating both focal and generalized hyperhidrosis, with good response among different patient groups (Campanati et al., 2015).

Transdermal Patch Stability : Oxybutynin N-oxide has been proposed as an indicator of stability for oxidative degradation of oxybutynin in transdermal formulations, highlighting its role in the stability of such medications (Canavesi et al., 2016).

Wirkmechanismus

Target of Action

Oxybutynin N-oxide, like its parent compound oxybutynin, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction and relaxation of the detrusor muscle in the bladder . By inhibiting these receptors, oxybutynin N-oxide can potentially reduce detrusor muscle activity .

Mode of Action

Oxybutynin N-oxide is believed to interact with its targets by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the bladder and prevention of the urge to void .

Biochemical Pathways

This leads to the formation of several metabolites, including N-desethyloxybutynin (Oxy-DE), hydroxylamine (Oxy-HA), and a rearranged tertiary propargylamine N-oxide moiety (Oxy-EK) .

Pharmacokinetics

Oxybutynin, the parent compound, is known to be rapidly absorbed, reaching maximum plasma concentrations in less than 1 hour . It undergoes extensive hepatic metabolism, suggesting that oxybutynin N-oxide may have similar ADME properties .

Result of Action

Oxybutynin is known to relax bladder smooth muscle and inhibit the muscarinic action of acetylcholine . This results in reduced detrusor muscle activity and prevention of the urge to void .

Action Environment

Nitric oxide, a related n-oxide compound, has been shown to play a key role in plant responses to various environmental stresses

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBINNMJXZZEDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001669 | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxybutynin N-oxide | |

CAS RN |

80976-68-7 | |

| Record name | Oxybutynin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is oxybutynin N-oxide formed and what happens to it in the body?

A1: Oxybutynin N-oxide is a primary metabolite of oxybutynin, generated primarily in the liver. [, ] In rat liver microsomes, the formation of oxybutynin N-oxide was identified through gas chromatography-mass spectrometry analysis. [] This unstable metabolite undergoes thermal rearrangement, breaking down into 2-oxo-3-butenyl-2 cyclohexyl-2-phenylglycolate and other hydrolytic products like 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. []

Q2: What analytical techniques are important for studying oxybutynin N-oxide?

A2: Gas chromatography coupled with electron impact mass spectrometry (GC-MS) has proven vital in identifying and characterizing oxybutynin N-oxide and its degradation products. [] Researchers utilized deuterium-labeled oxybutynin to confirm the structure of the N-desethyl oxybutynin metabolite. [] Further development and validation of analytical methods are crucial to accurately quantify oxybutynin N-oxide in various matrices and understand its formation, stability, and degradation pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)